![molecular formula C9H18O2S B1604833 Pentyl 3-(methylthio)propionate CAS No. 93762-35-7](/img/structure/B1604833.png)
Pentyl 3-(methylthio)propionate
Overview
Description
. It is an ester that is commonly used in the flavor and fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-(methylthio)propionate can be synthesized through the esterification of 3-(methylthio)propanoic acid with pentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-(methylthio)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
Pentyl 3-(methylthio)propionate is utilized as a reagent in organic synthesis to introduce the pentyl ester group. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry. Notable reactions include:
- Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
- Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
- Substitution: Nucleophilic substitution can occur at the ester group, leading to the formation of different derivatives.
2. Industrial Production:
In industrial settings, continuous flow reactors are often employed for the synthesis of this compound, optimizing reaction conditions and enhancing yield. Purification processes such as distillation are used to achieve high-purity products.
Biological Applications
1. Biological Activity Studies:
Research has indicated that this compound may possess various biological activities. Studies focus on its interactions with enzymes and potential therapeutic properties. The hydrolysis of the ester group releases active components that may influence biological pathways.
2. Flavor and Fragrance Industry:
Due to its pleasant aroma, this compound is widely used in the flavor and fragrance industry. It is incorporated into various products to impart desirable scents, enhancing consumer appeal.
Case Study 1: Flavor Profile Development
A study investigated the role of this compound in developing flavor profiles for food products. The compound's contribution to sulfur volatiles was analyzed during fruit maturation processes, highlighting its significance in enhancing flavor complexity in strawberries .
Case Study 2: Therapeutic Potential
Research into the potential therapeutic applications of this compound has shown promise in enzyme interaction studies. The compound's ability to modulate enzyme activity suggests possible uses in drug development and therapeutic interventions.
Mechanism of Action
The mechanism of action of pentyl 3-(methylthio)propionate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-(methylthio)propanoic acid, which can then interact with biological pathways . The sulfur atom in the compound may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methylthio)propionate
- Ethyl 3-(methylthio)propionate
- Butyl 3-(methylthio)propionate
Uniqueness
Pentyl 3-(methylthio)propionate is unique due to its specific pentyl ester group, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications where a specific odor profile is desired .
Biological Activity
Pentyl 3-(methylthio)propionate (PMTP) is an ester compound that has garnered attention for its potential biological activities and applications in various fields, including flavor and fragrance industries, as well as its therapeutic properties. This article delves into the biological activity of PMTP, synthesizing data from diverse sources to provide a comprehensive overview.
PMTP can be synthesized through the esterification of 3-(methylthio)propanoic acid with pentanol, typically using an acid catalyst such as sulfuric acid. This reaction leads to the formation of PMTP, which has unique physical and chemical properties due to its specific pentyl ester group.
The biological activity of PMTP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester group can undergo hydrolysis to release 3-(methylthio)propanoic acid, which may interact with biological pathways involved in metabolism and signaling.
Enzyme Interactions
Research indicates that PMTP may influence enzyme activities, particularly those involved in metabolic processes. Its interactions can lead to modulation of enzyme functions, potentially impacting various biochemical pathways. For instance, studies have shown that similar thiol compounds can affect the activity of enzymes like alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for the metabolism of alcohols and aldehydes in biological systems .
Case Studies
- Flavor Profile Studies : PMTP has been identified as a significant contributor to the flavor profiles of certain tropical fruits, particularly in relation to volatile sulfur compounds (VSCs). Research has demonstrated that PMTP's presence enhances the aromatic qualities of fruits like durian, where it interacts with other VSCs to create a complex flavor matrix .
- Therapeutic Potential : Investigations into the therapeutic properties of PMTP suggest potential applications in medicine. For instance, studies have explored its role in modulating metabolic pathways that could be beneficial in treating conditions related to oxidative stress and inflammation .
Comparative Analysis
Compound | Biological Activity | Applications |
---|---|---|
This compound | Modulates enzyme activity; enhances flavor profiles | Flavoring agent; potential therapeutic uses |
Methyl 3-(methylthio)propionate | Similar metabolic interactions; flavor enhancement | Food industry; aroma compounds |
Ethyl 3-(methylthio)propionate | Related biological effects; lesser volatility | Flavoring agent |
Properties
IUPAC Name |
pentyl 3-methylsulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-3-4-5-7-11-9(10)6-8-12-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCXQPTWKZWPQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CCSC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918140 | |
Record name | Pentyl 3-(methylsulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93762-35-7 | |
Record name | Pentyl 3-(methylthio)propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93762-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl 3-(methylthio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093762357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentyl 3-(methylsulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl 3-(methylthio)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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